molecular formula C9H16O4 B8320587 4,4-Dimethoxy-3-methyl-crotyl acetate CAS No. 74549-14-7

4,4-Dimethoxy-3-methyl-crotyl acetate

Cat. No.: B8320587
CAS No.: 74549-14-7
M. Wt: 188.22 g/mol
InChI Key: OHFDXHXDNYMPBW-FNORWQNLSA-N
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Description

4,4-Dimethoxy-3-methyl-crotyl acetate is a chemical building block of interest in synthetic organic chemistry. Its structure, which can be systematically named as (4,4-dimethoxy-3-methylbut-2-enyl) acetate, features both acetal and acetate ester functional groups on an unsaturated carbon chain . This combination of orthogonal reactive groups makes it a versatile intermediate for constructing more complex molecules. The compound is prepared by an allyl rearrangement process, as detailed in synthetic patents . Compounds of this class are often employed as key precursors in multi-step synthesis. The presence of the acetal group can serve as a protected aldehyde, which can be deprotected to generate an aldehyde functionality for further transformations, such as Wittig reactions or nucleophilic additions. The allylic acetate moiety is a potential site for nucleophilic substitution, enabling the introduction of various other functional groups. Researchers value this compound for its utility in exploring new synthetic methodologies and for the preparation of specialized fine chemicals. It is related to other formylcrotyl acetate esters, which are historically significant as C5 building blocks in the industrial synthesis of important molecules like Vitamin A . Handle this material with care in a well-controlled laboratory setting. This compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

74549-14-7

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

[(E)-4,4-dimethoxy-3-methylbut-2-enyl] acetate

InChI

InChI=1S/C9H16O4/c1-7(9(11-3)12-4)5-6-13-8(2)10/h5,9H,6H2,1-4H3/b7-5+

InChI Key

OHFDXHXDNYMPBW-FNORWQNLSA-N

Isomeric SMILES

C/C(=C\COC(=O)C)/C(OC)OC

Canonical SMILES

CC(=CCOC(=O)C)C(OC)OC

Origin of Product

United States

Biological Activity

4,4-Dimethoxy-3-methyl-crotyl acetate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11_{11}H14_{14}O4_{4}
  • Molecular Weight : 210.23 g/mol

This compound features a crotyl acetate backbone with two methoxy groups at the 4-position, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Electrophilic compounds similar to this compound have been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and immune responses. This inhibition can lead to reduced production of pro-inflammatory cytokines .

Case Studies

  • Study on Crotyl Esters : A study examined various crotyl esters for their anti-inflammatory effects in murine models. The results indicated that these compounds could significantly reduce inflammation markers such as TNF-α and IL-6 when administered at specific dosages .
  • Antitumor Activity : In vitro studies demonstrated that certain crotyl derivatives exhibit cytotoxic effects against cancer cell lines. Although direct studies on this compound are lacking, related compounds have shown promise in inhibiting tumor cell proliferation through apoptosis induction .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Cytokine Modulation : By inhibiting pathways such as NF-κB, the compound may reduce the production of inflammatory cytokines.
  • Apoptosis Induction : Similar compounds have been observed to activate apoptotic pathways in cancer cells, suggesting a potential mechanism for antitumor activity.

Chemical Reactions Analysis

1.1. Reaction Conditions and Yields

The reaction is typically conducted at elevated temperatures, and the yield is influenced by the specific copper catalyst used . Gas chromatography is used to determine the reaction's endpoint .

Example Reactions:

  • 1,800 parts of 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene and 1 part of copper (I) chloride were heated at 155-160°C for 6 hours, resulting in a yield of 80.2% of 4,4-dimethoxy-3-methyl-crotyl acetate .

  • Using 3.6 parts of copper (II) acetate at 165°C, the reaction temperature slowly fell to 125°C over 12 hours, yielding 64% of this compound .

  • When 3.6 parts of copper (II) acetate were heated at 152°C for 12 hours, the yield of this compound was 71% .

Catalyst Performance:

CatalystConversion (%)Yield (%)
CuBr98.767.8
CuI44.733.9

1.2. Byproducts

The reaction produces low-boiling products that are continuously distilled off during the reaction .

Industrial Importance

Carboxylic acid esters of β-formyl-crotyl alcohol, including this compound, are industrially significant as starting materials for synthesizing vitamin A and its derivatives . The use of the process improves the yields of these esters compared to conventional methods .

3.1. As a Precursor

This compound can be used to prepare E-4-acetoxy-2-methyl-2-butenal, an important building block in various chemical syntheses .

3.4. Potential Impurities and their Removal

The reaction mixture may contain 1,2- and 1,4-adducts, which can be removed by continuous extraction with heptane or hexane . Acetic acid can be removed from the aqueous layer by continuous extraction with benzene, ether, or chloroform .

4.1. Allylic Alkylation

Palladium-catalyzed allylic alkylation with methyl phenylsulfonyl acetate can lead to cyclopropane-containing compounds .

4.2. Reactions with Allylmagnesium Reagents

Allylmagnesium reagents react with carbonyl compounds, where the stereoselectivity depends on the reaction conditions and the specific reagents .

4.3. Decarboxylative Halogenation

Decarboxylative halogenation can be a method for synthesizing organic halides .

Comparison with Similar Compounds

Methyl 4-Methoxyacetoxyacetate (CAS RN 41051-15-4)

  • Structure : Contains a methoxy group and an acetate ester, but lacks the methyl substituent present in the target compound.
  • Properties : Molecular formula C₅H₈O₃; requires storage at 0–6°C, indicating thermal sensitivity .
  • Applications : Serves as a chemical intermediate, likely in synthesizing more complex esters or pharmaceuticals.
  • Key Difference : The absence of a methyl group may reduce steric hindrance, enhancing reactivity compared to this compound.

Methyl 3-Methoxyacrylate (CAS RN 34846-90-7)

  • Structure : Features a methoxy group and an acrylate ester, differing in the unsaturated acrylate backbone versus the crotyl system.
  • Properties : Molecular formula C₅H₈O₃; also requires cold storage (0–6°C), suggesting instability at room temperature .
  • Applications : Used in polymer chemistry due to its reactive double bond.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure : Contains dihydroxy and acrylate groups, contrasting with the dimethoxy and acetate groups of the target compound.
  • Properties: Yellow crystalline solid with antioxidant activity due to phenolic hydroxyl groups .
  • Applications : Widely used in pharmacological research, food additives, and cosmetics .
  • Key Difference : Polar hydroxyl groups enhance solubility in aqueous systems, whereas methoxy groups in this compound may increase lipophilicity.

Epiandrosterone Acetate and Related Steroidal Esters

  • Structure : Complex steroidal backbone with acetate groups, differing markedly from the simpler crotyl structure.
  • Properties : High molecular weight (e.g., C₃₀H₄₆O₆ for methyl (3β,5α)-3-(acetyloxy)-4,4,14-trimethyl-7,11-dioxocholan-24-oate) .
  • Applications : Used in pharmaceuticals, particularly hormone therapies .
  • Key Difference: Steroidal acetates exhibit biological activity via receptor interactions, unlike the likely non-hormonal role of this compound.

Vinyl Acetate (CAS RN 108-05-4)

  • Structure : Simple vinyl ester without methoxy or methyl substituents.
  • Properties : Volatile liquid with a molecular formula C₄H₆O₂; polymerizes readily .
  • Applications: Key monomer in polyvinyl acetate production for adhesives and coatings .
  • Key Difference : The vinyl group enables rapid polymerization, whereas the crotyl system in this compound offers slower reactivity due to substituent effects.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Functional Groups Stability Requirements Key Applications Reference
This compound (Inferred) Acetate, dimethoxy, methyl Likely cold storage Synthetic intermediates N/A
Methyl 4-Methoxyacetoxyacetate C₅H₈O₃ Acetate, methoxy 0–6°C storage Chemical synthesis
Methyl 3-Methoxyacrylate C₅H₈O₃ Acrylate, methoxy 0–6°C storage Polymer production
Caffeic Acid C₉H₈O₄ Dihydroxy, acrylate Stable (crystalline) Antioxidants, cosmetics
Epiandrosterone Acetate C₃₀H₄₆O₆ Steroid, acetate Room temperature Pharmaceuticals
Vinyl Acetate C₄H₆O₂ Vinyl ester Volatile Adhesives, coatings

Key Research Findings and Trends

  • Stability : Methoxy-substituted acetates (e.g., Methyl 4-methoxyacetoxyacetate) often require cold storage, suggesting that this compound may share similar stability challenges .
  • Reactivity : Steric hindrance from the methyl group in the target compound could reduce reaction rates compared to unsubstituted analogues like vinyl acetate .
  • Applications : Methoxy and methyl groups may direct applications toward specialized synthetics or agrochemicals, contrasting with the biological roles of steroidal acetates .

Preparation Methods

Traditional Preparation Methods and Limitations

Early synthetic routes for 4,4-dimethoxy-3-methyl-crotyl acetate involved the rearrangement of carboxylic acid esters derived from 2-formyl-2-hydroxy-but-3-ene or its acetal derivatives. These methods utilized copper or copper compounds as catalysts but suffered from moderate yields (≤72.8%) due to competing side reactions and inadequate by-product management . The reaction was typically conducted at elevated temperatures (50–250°C), with crude product isolation requiring subsequent hydrolytic cleavage of acetals or acylates. While the hydrolysis step itself was nearly quantitative, the overall process inefficiency stemmed from the rearrangement stage, where low-boiling by-products accumulated and shifted equilibrium away from the desired product .

Catalytic Rearrangement with Copper(I) Chloride

A breakthrough in the synthesis of this compound came with the adoption of copper(I) chloride (CuCl) as a catalyst. This method, detailed in patent literature , enhances the allyl rearrangement’s efficiency by facilitating the continuous removal of volatile by-products such as formaldehyde and acetic acid. The optimized protocol involves:

  • Temperature Range : 110–180°C (optimal), avoiding thermal degradation while ensuring reaction completion.

  • Catalyst Loading : CuCl at 0.5–2.0 wt.% relative to the starting material.

  • By-Product Removal : Distillation or inert gas stripping (e.g., nitrogen) to drive equilibrium toward the product .

Under these conditions, yields exceed 80%, a marked improvement over earlier methods. The table below summarizes key reaction parameters:

ParameterTraditional MethodImproved Method (CuCl)
CatalystCopper powderCopper(I) chloride
Temperature Range (°C)50–250110–180
Yield (%)≤72.8>80
By-Product ManagementNoneContinuous removal

Mechanistic Insights and By-Product Dynamics

The rearrangement mechanism proceeds through a copper-mediated allylic shift, converting the 2-formyl-2-hydroxy-but-3-ene derivative into the β-formyl-crotyl acetate framework. Copper(I) chloride acts as a Lewis acid, coordinating to the carbonyl oxygen and polarizing the π-system to favor the migration of the formyl group . Concurrently, the exothermic release of low-boiling by-products (e.g., formaldehyde) is mitigated via in situ distillation or gas stripping, preventing reversible side reactions .

Critical Factors Influencing Yield :

  • Catalyst Purity : Impurities in copper sources can deactivate catalytic sites or promote undesired pathways.

  • Reaction Time : Prolonged heating above 180°C leads to decomposition, whereas shorter durations at optimal temperatures maximize product formation.

  • Solvent System : Solvent-free conditions are preferred to simplify downstream purification .

Industrial-Scale Process Optimization

For large-scale production, the process integrates continuous flow reactors with real-time by-product removal. A representative industrial setup includes:

  • Reactor Design : Jacketed vessels with temperature-controlled zones and integrated distillation columns.

  • Catalyst Recovery : Filtration and recrystallization of CuCl for reuse, reducing material costs.

  • Quality Control : In-line GC-MS monitoring to ensure ≥98% purity of the final product .

Comparative Analysis of Synthetic Routes

The transition from traditional copper catalysts to CuCl has revolutionized the synthesis of this compound. Key advantages include:

  • Higher Space-Time Yields : Reduced reaction times and improved throughput.

  • Sustainability : Lower energy consumption due to milder conditions.

  • Scalability : Adaptability to continuous manufacturing platforms .

Q & A

Q. Q1. What synthetic routes are commonly employed for synthesizing 4,4-Dimethoxy-3-methyl-crotyl acetate, and what parameters critically influence reaction yield?

Methodological Answer: A typical esterification protocol involves acid-catalyzed condensation of the corresponding alcohol and acetylating agent. For example, a similar acetate ester synthesis (e.g., 2,4-dichlorophenoxy acetate) uses methanol as a solvent, sulfuric acid as a catalyst, and reflux conditions (4 hours) to achieve esterification. Key parameters include:

  • Catalyst strength : Concentrated sulfuric acid enhances protonation of the carbonyl group, accelerating nucleophilic attack by the alcohol .
  • Reaction time : Prolonged reflux ensures complete conversion but risks side reactions (e.g., transesterification).
  • Purification : Recrystallization from ethanol removes unreacted starting materials and byproducts .

Q. Q2. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve methoxy (δ ~3.3–3.5 ppm) and acetate (δ ~2.0–2.1 ppm) groups, with coupling constants confirming crotyl geometry .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 210–254 nm, optimized via gradient elution (acetonitrile/water) .

Advanced Research Questions

Q. Q3. How can researchers address discrepancies in reaction yields when synthesizing this compound under varying acidic conditions?

Methodological Answer: Yield inconsistencies often arise from competing pathways (e.g., hydrolysis or dimerization). To troubleshoot:

Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation .

Catalyst Screening : Compare Brønsted (H₂SO₄) vs. Lewis acids (ZnCl₂). For example, ZnCl₂ in DMF minimizes hydrolysis in thiazolidinone syntheses .

Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates, while protic solvents (e.g., methanol) may favor side reactions .

Q. Data Contradiction Analysis :

  • reports high yields (~85%) using H₂SO₄ in methanol, while shows lower yields (~70%) with ZnCl₂ in DMF. This suggests solvent polarity and acid strength trade-offs.

Q. Q4. What role do computational methods like DFT play in understanding the electronic structure and reactivity of this compound?

Methodological Answer:

  • Reactivity Prediction : DFT calculations model charge distribution, identifying nucleophilic/electrophilic sites (e.g., crotyl double bond activation) .
  • Transition State Analysis : Simulate acid-catalyzed esterification pathways to optimize activation energy barriers .
  • Lattice Energy Estimation : For crystalline derivatives, DFT-derived lattice energies (e.g., 4-(dimethylamino)benzohydrazide) guide polymorph screening .

Q. Q5. How can researchers mitigate unexpected byproducts during scale-up synthesis of this compound?

Methodological Answer:

  • Process Optimization :
    • Temperature Control : Gradual heating avoids exothermic side reactions (e.g., acetylation vs. elimination).
    • Stoichiometry Adjustments : Excess acetylating agent (e.g., acetic anhydride) drives equilibrium toward ester formation .
  • Byproduct Identification : Use high-resolution MS/MS and 2D NMR (COSY, HSQC) to characterize impurities (e.g., diesters or dehydration products) .

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